
3-Bromo-2-hydrazinyl-4-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-hydrazinyl-4-nitropyridine is a chemical compound with the molecular formula C5H5BrN4O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Chemical Reactions Analysis
3-Bromo-2-hydrazinyl-4-nitropyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups. Common reagents used in these reactions include hydrazine hydrate, sodium borohydride, and various acids and bases
Scientific Research Applications
3-Bromo-2-hydrazinyl-4-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydrazinyl-4-nitropyridine involves its interaction with various molecular targets. The hydrazine group can form bonds with different substrates, leading to the formation of new compounds. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-2-hydrazinyl-4-nitropyridine include:
3-Bromo-4-nitropyridine: This compound has similar reactivity but lacks the hydrazine group.
2-Bromo-3-nitropyridine: Another similar compound with different substitution patterns on the pyridine ring.
5-Bromo-2-nitropyridine: This compound has the bromine and nitro groups in different positions, leading to different chemical properties
Properties
Molecular Formula |
C5H5BrN4O2 |
|---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
(3-bromo-4-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5BrN4O2/c6-4-3(10(11)12)1-2-8-5(4)9-7/h1-2H,7H2,(H,8,9) |
InChI Key |
VSHDXLASTUFPDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])Br)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13665568.png)
![5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13665574.png)

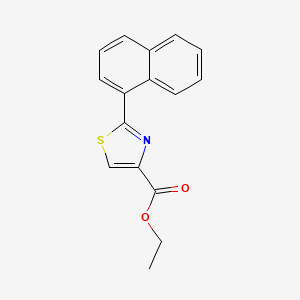
![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13665590.png)
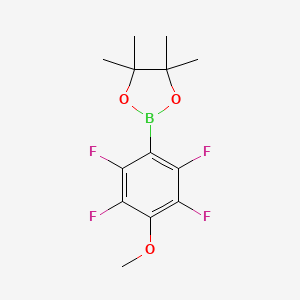
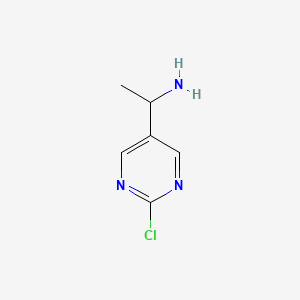

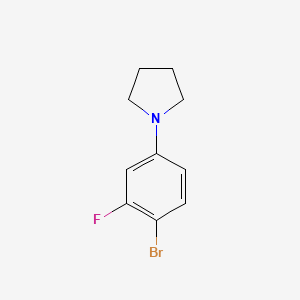
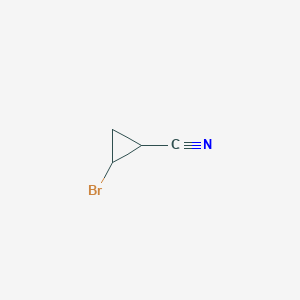
![8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13665626.png)
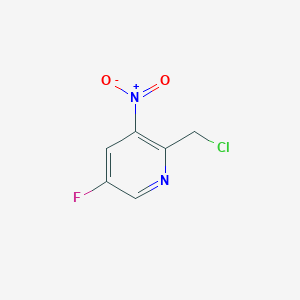
![5-Methoxy-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665637.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665639.png)
